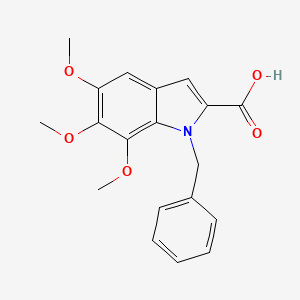

1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid

Description

1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS: 7473-45-2) is a substituted indole derivative featuring a benzyl group at the 1-position and three methoxy groups at the 5-, 6-, and 7-positions of the indole ring, with a carboxylic acid moiety at the 2-position. This compound is commercially available with a purity of 95% and is used in research applications, particularly in studying plant biochemistry and alkaloid biosynthesis pathways . The three methoxy groups enhance its electron-donating properties and steric bulk, which may influence its reactivity in enzymatic interactions and biomolecular binding .

Properties

IUPAC Name |

1-benzyl-5,6,7-trimethoxyindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-23-15-10-13-9-14(19(21)22)20(11-12-7-5-4-6-8-12)16(13)18(25-3)17(15)24-2/h4-10H,11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDBMUWRCXWNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2CC3=CC=CC=C3)C(=O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis or the Leimgruber-Batcho synthesis.

Introduction of Methoxy Groups: Methoxylation can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 4, using reagents like halogens or nitro compounds.

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in developing novel indole derivatives that can have varied chemical properties and applications.

Biology

Research has shown that 1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid exhibits potential biological activities , including:

- Anticancer Properties : Studies indicate that this compound may inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in tumor growth.

- Antimicrobial Activity : The compound has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. It has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : There is ongoing research into its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Medicine

The medicinal applications of this compound are significant:

- Therapeutic Agent Development : Ongoing studies are exploring its potential as a therapeutic agent in treating diseases characterized by abnormal cell growth and proliferation. Research indicates that it may act on specific enzymes or receptors involved in these processes .

- Drug Discovery : As a lead compound in drug development, it is being evaluated for its efficacy against various diseases, including cancers and infections.

Industry

In industrial applications, this compound is utilized:

- As an Intermediate : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Development : The compound is also explored for its potential in developing new materials with unique properties due to its structural characteristics.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against A549 lung cancer cells, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Research comparing various indole derivatives found that this compound had significant antimicrobial activity against resistant strains of bacteria and fungi .

- Inflammation Modulation : Another study indicated that the compound could reduce inflammatory markers in vitro, supporting its use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic Acid and Analogues

Key Differences and Implications

Substituent Effects: The three methoxy groups in the target compound distinguish it from simpler analogues like 7a (single methyl) or 7b (single methoxy). Positional Isomerism: The 2-carboxylic acid group in the target compound contrasts with 3-carboxylic acid derivatives (e.g., 7-Methoxy-1H-indole-3-carboxylic acid), which exhibit different binding affinities due to altered hydrogen-bonding patterns .

Synthetic Challenges :

- The synthesis of multi-methoxy indoles (e.g., the target compound) requires regioselective protection/deprotection steps to avoid undesired products, as seen in the dibenzylation issue during 5-hydroxyindole derivatization .

- Higher yields (e.g., 98% for compound 15) are achievable with optimized hydrolysis conditions, whereas multi-step syntheses (e.g., for IDO1 inhibitors) yield ~56% .

Thermal Stability :

- Melting points vary with substitution: methyl-substituted 7a (198–199°C) vs. benzyloxy-substituted 15 (193–195°C). The target compound’s melting point is unreported but likely higher due to increased molecular rigidity from methoxy groups .

Research Significance

- Biological Interactions: The target compound’s trimethoxy configuration may mimic natural alkaloid precursors, enabling studies on biosynthetic enzymes like cytochrome P450 monooxygenases .

- Drug Discovery : Simpler analogues (e.g., 5-methoxy-1H-indole-2-carboxylic acid) are prioritized in medicinal chemistry for their ease of functionalization, as seen in IDO1 inhibitor development .

Notes

- Commercial availability (CymitQuimica) indicates its utility in high-throughput screening, though applications in drug discovery remain less explored compared to simpler derivatives .

Biological Activity

1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Its unique structural features, including a benzyl group and three methoxy groups on the indole ring, suggest potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO5, with a molecular weight of 341.36 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Indole Ring | Central structure with significant biological relevance |

| Methoxy Groups | Three methoxy groups at positions 5, 6, and 7 |

| Benzyl Group | Substituent at the nitrogen atom |

| Carboxylic Acid Group | Located at position 2 |

Anticancer Properties

Research indicates that compounds with indole frameworks exhibit various anticancer activities. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation by affecting key signaling pathways involved in cell growth.

This compound has been hypothesized to interact with specific molecular targets that regulate cell cycle progression and apoptosis. Preliminary docking studies suggest that this compound may inhibit enzymes associated with tumor growth, although direct experimental data are still needed to confirm these effects .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives is well-documented. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This compound may exert its effects by interacting with receptors involved in inflammation or by inhibiting enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives:

- Anticancer Activity : A study demonstrated that related compounds could induce apoptosis in cancer cell lines through caspase activation . Although specific data for this compound is not yet available, its structural similarity suggests it may exhibit comparable effects.

- Antimicrobial Screening : Research on structurally similar indoles indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria . Future studies should focus on isolating the effects of this compound.

- Inflammation Modulation : Indoles have been shown to reduce inflammation in animal models by downregulating inflammatory markers . Investigating this compound's effects on specific inflammatory pathways could yield valuable insights.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid, and how can purity be optimized?

- Methodology : A common approach involves multi-step functionalization of the indole core. For example, alkylation at the N1 position (e.g., benzylation) followed by methoxy group introduction via nucleophilic substitution or Mitsunobu reactions. Carboxylic acid formation may employ hydrolysis of ester precursors under acidic or basic conditions .

- Optimization : Use HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., 254 nm) to monitor reaction progress. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR :

- 1H NMR : Look for aromatic protons in the indole ring (δ 6.8–7.5 ppm), benzyl protons (δ 4.5–5.5 ppm for CH2), and methoxy groups (δ 3.7–3.9 ppm).

- 13C NMR : Carboxylic acid carbonyl (~170 ppm), methoxy carbons (~55 ppm), and benzyl carbons (~45–50 ppm).

Q. What are the key stability considerations during storage?

- Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to light (use amber glassware) due to potential indole ring photodegradation .

Advanced Research Questions

Q. How can contradictory bioactivity data in pharmacological studies be resolved?

- Case Example : If a study reports conflicting IC50 values for kinase inhibition, validate assay conditions (e.g., ATP concentration, pH, temperature) and compound solubility (use DMSO stock solutions ≤0.1% v/v). Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

- Data Interpretation : Use statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis of dose-response curves. Cross-reference with structurally similar indole derivatives (e.g., 6-chloro-5-phenyl analogs) to identify substituent effects .

Q. What strategies improve yield in large-scale synthesis while minimizing side reactions?

- Scale-Up Adjustments :

- Replace traditional reflux with microwave-assisted synthesis for faster reaction times and reduced byproduct formation.

- Use flow chemistry for benzylation steps to enhance mixing and heat transfer.

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability.

- Docking Studies : Molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) for binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.